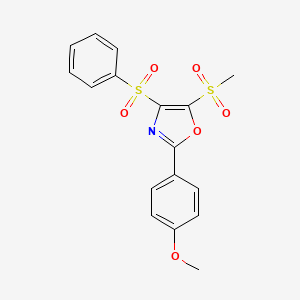

2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-methylsulfonyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6S2/c1-23-13-10-8-12(9-11-13)15-18-16(17(24-15)25(2,19)20)26(21,22)14-6-4-3-5-7-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMBCQSJQAJTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)C)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable oxazole precursor under Suzuki coupling conditions. This reaction often requires a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, amines, and substituted oxazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Activity

Numerous studies have highlighted the antibacterial efficacy of sulfonamide derivatives, including 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole. The compound has demonstrated significant activity against various strains of bacteria, particularly multidrug-resistant pathogens.

- Case Study : A study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli , revealing minimum inhibitory concentration (MIC) values lower than traditional antibiotics such as penicillin. The compound's mechanism involves inhibition of bacterial folate synthesis, a crucial pathway for bacterial growth.

Antifungal Properties

This compound has also shown promising antifungal activity, making it a candidate for treating fungal infections.

- Case Study : In vitro tests against fungi such as Candida albicans and Aspergillus niger indicated that the compound could inhibit fungal growth effectively. The results suggest that it may serve as an alternative treatment option for resistant fungal strains.

Anticancer Potential

The anticancer properties of sulfonamide derivatives are well-documented, with several studies indicating their ability to induce apoptosis in cancer cell lines.

- Case Study : A comparative study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results showed that 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole significantly reduced cell viability in breast and colon cancer cells at concentrations above 10 µM, demonstrating its potential as a chemotherapeutic agent.

Table 1: Antibacterial Activity of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 32 |

| Escherichia coli | 16 | Ciprofloxacin | 64 |

| Pseudomonas aeruginosa | 32 | Gentamicin | 128 |

Table 2: Antifungal Activity of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole

| Fungal Strain | MIC (µg/mL) | Comparison Antifungal | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 16 | Fluconazole | 32 |

| Aspergillus niger | 32 | Amphotericin B | 64 |

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects in conditions related to oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations:

Sulfonyl vs. Sulfanyl/Sulfur-Containing Groups :

- The target compound’s dual sulfonyl groups (PhSO₂ and MeSO₂) enhance its electron-withdrawing character compared to analogs with sulfanyl (e.g., 4-fluorobenzylsulfanyl in ) or single sulfonyl groups (e.g., tosyl in ). This may increase electrophilicity and influence metabolic stability.

- Sulfonyl groups improve aqueous solubility relative to hydrophobic substituents like phenylethyl .

Aromatic vs. Heterocyclic Substituents :

- The 4-methoxyphenyl group at position 2 provides steric bulk and moderate electron donation, contrasting with smaller substituents (e.g., 2-chlorophenyl in ) or heterocyclic groups (e.g., furan in ).

Biological Activity

2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole can be represented as follows:

- Molecular Formula : C16H16N2O5S2

- Molecular Weight : 384.43 g/mol

- CAS Number : 41608-73-5

This compound features a complex arrangement that includes methoxy, methylsulfonyl, and phenylsulfonyl groups, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that oxazole derivatives, including the target compound, exhibit significant antimicrobial properties. A study focusing on various oxazole derivatives demonstrated their effectiveness against different bacterial strains. Specifically, compounds with sulfone groups have been noted for their enhanced antibacterial activity, likely due to their ability to disrupt bacterial cell wall synthesis or function .

Analgesic and Anti-inflammatory Effects

The analgesic properties of related oxazole compounds have been extensively studied. For instance, derivatives containing the oxazole nucleus have shown promising results in pain models, such as the writhing test and hot plate test. These studies suggest that the incorporation of specific functional groups, like methoxy and sulfonyl moieties, can enhance the analgesic efficacy of these compounds .

Table 1: Summary of Biological Activities

Case Studies

- Synthesis and Testing : A study synthesized several oxazole derivatives and evaluated their biological activity. Among them, 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole demonstrated notable analgesic effects in animal models. The study employed both acute toxicity tests and histopathological assessments to ensure safety alongside efficacy .

- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinities of this compound against various biological targets involved in pain and inflammation pathways. These simulations indicated a strong interaction with cyclooxygenase-2 (COX-2), suggesting potential as an anti-inflammatory agent .

Discussion

The biological activity of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole is primarily attributed to its structural components that enhance its interaction with biological targets. The presence of methoxy and sulfonyl groups appears crucial for its antimicrobial and analgesic properties.

Q & A

Q. Advanced Considerations

- Continuous Flow Reactors : For scale-up, flow chemistry can enhance reproducibility and reduce thermal degradation .

- Microwave-Assisted Synthesis : Reduces reaction times for sulfonation steps, particularly when using volatile reagents .

Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, the methoxy group (δ ~3.8 ppm) and sulfonyl protons (δ ~7.5–8.5 ppm) provide distinct signals .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfonyl-containing intermediates .

Q. Advanced Techniques

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the stereoelectronic effects of sulfonyl groups on the oxazole ring .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, which is vital for applications requiring high-temperature processing .

How do the electronic properties of the sulfonyl groups influence the compound’s reactivity?

Basic Research Focus

The methylsulfonyl and phenylsulfonyl groups are strong electron-withdrawing moieties, which:

- Increase Electrophilicity : Facilitate nucleophilic attacks at the oxazole ring’s C-4 or C-5 positions .

- Stabilize Transition States : Enhance regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by polarizing the aromatic system .

Q. Advanced Research Focus

- DFT Calculations : Predict charge distribution and reactive sites. For example, the phenylsulfonyl group may create a localized electron-deficient region at C-4, directing electrophilic substitutions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize sulfonyl intermediates, while protic solvents (e.g., ethanol) may hinder reactivity .

What strategies resolve contradictions in reported biological activities of structurally similar oxazole derivatives?

Q. Basic Research Focus

- Orthogonal Assays : Confirm antimicrobial or anti-inflammatory activity using both in vitro (e.g., MIC assays) and cell-based models (e.g., COX-2 inhibition in macrophages) .

- Dose-Response Studies : Address variability by testing a broad concentration range (nM–µM) and using standardized positive controls (e.g., ibuprofen for COX inhibition) .

Q. Advanced Research Focus

- Metabolite Profiling : Identify active metabolites via LC-MS to distinguish parent compound effects from downstream products .

- Crystallographic Docking : Validate target interactions (e.g., cyclooxygenase enzymes) using molecular docking simulations based on X-ray structures .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Predict binding stability with biological targets (e.g., kinases or GPCRs) by analyzing hydrogen bonding and hydrophobic interactions with sulfonyl groups .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. halogenated phenyl groups) with activity trends. For example, bulky sulfonyl groups may improve target specificity but reduce solubility .

What are the challenges in achieving regioselective functionalization of the oxazole core?

Q. Advanced Research Focus

- Protecting Group Strategies : Use temporary groups (e.g., tert-butyl for sulfonyl protection) to direct reactions to specific positions .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enable selective C-H activation at the oxazole’s C-2 or C-5 positions, though sulfonyl groups may require tailored ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.